Cas no 315232-52-1 (4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide)

4-(Diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide is a specialized sulfonamide-based compound featuring dual diethylsulfamoyl moieties linked via a naphthalene core. Its structure suggests potential utility as an intermediate in organic synthesis or pharmaceutical research, particularly in the development of sulfonamide-derived bioactive molecules. The presence of multiple sulfamoyl groups may enhance binding affinity in target interactions, making it relevant for applications in medicinal chemistry or enzyme inhibition studies. The compound's symmetrical design could also contribute to improved stability and solubility in organic solvents. Further characterization would be required to confirm its specific reactivity profile and potential applications in drug discovery or material science.
4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide structure
315232-52-1 structure
Product Name:4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide
CAS No:315232-52-1
MF:C32H36N4O6S2
MW:636.781445503235
CID:6302333
PubChem ID:3960638
Update Time:2025-08-04

4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide
    • Oprea1_394915
    • 4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide
    • AKOS024574095
    • 315232-52-1
    • F0015-0208
    • N,N'-(naphthalene-2,3-diyl)bis(4-(N,N-diethylsulfamoyl)benzamide)
    • 4-(diethylsulfamoyl)-N-{3-[4-(diethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide
    • Inchi: 1S/C32H36N4O6S2/c1-5-35(6-2)43(39,40)27-17-13-23(14-18-27)31(37)33-29-21-25-11-9-10-12-26(25)22-30(29)34-32(38)24-15-19-28(20-16-24)44(41,42)36(7-3)8-4/h9-22H,5-8H2,1-4H3,(H,33,37)(H,34,38)
    • InChI Key: FIHSNNCIVZNWEH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=CC3C=CC=CC=3C=C2NC(C2C=CC(=CC=2)S(N(CC)CC)(=O)=O)=O)=O)=CC=1)(N(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 636.20762723g/mol
  • Monoisotopic Mass: 636.20762723g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 12
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 150Ų

4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide Pricemore >>

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Additional information on 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide

Introduction to 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide (CAS No. 315232-52-1)

4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide, identified by its CAS number 315232-52-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structure, which includes multiple functional groups such as sulfamoyl and amide moieties. The presence of these functional groups not only contributes to the compound's unique chemical properties but also opens up a wide array of potential applications in drug discovery and therapeutic development.

The molecular structure of 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide consists of a benzamide core linked to a naphthalene ring, further modified by diethylsulfamoyl groups at multiple positions. This architectural design suggests a high degree of complexity, which may translate into distinct pharmacological activities. The benzamide moiety is well-known for its role in various bioactive molecules, often serving as a key pharmacophore in drugs targeting neurological and inflammatory disorders. The naphthalene ring, on the other hand, can enhance lipophilicity and metabolic stability, making it a valuable component in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Studies have indicated that compounds with similar structural motifs may exhibit inhibitory effects on enzymes involved in inflammatory pathways. For instance, the sulfamoyl groups in 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide could potentially interact with target proteins through hydrogen bonding and ionic interactions, modulating their function. This has prompted investigations into its potential as an anti-inflammatory agent, particularly in conditions whereNF-κB signaling plays a critical role.

In vitro studies have begun to explore the pharmacokinetic properties of 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial data suggest that the compound exhibits moderate solubility in water and oil-based media, which could influence its bioavailability. Additionally, the presence of multiple sulfamoyl groups may affect its metabolic pathways, potentially leading to unique clearance patterns compared to simpler sulfonamide derivatives. These findings are crucial for optimizing dosing regimens and minimizing potential side effects in future clinical trials.

The synthesis of 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide represents a significant challenge due to its complex architecture. Traditional synthetic routes often require multi-step sequences involving careful protection-deprotection strategies to ensure regioselectivity. However, recent innovations in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have made it possible to streamline these processes. These advancements not only improve yield but also enhance scalability, which is essential for transitioning from laboratory-scale production to industrial manufacturing.

From a therapeutic perspective, the potential applications of 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide are diverse. Given its structural similarities to known bioactive compounds, it may serve as a scaffold for developing novel drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The benzamide moiety is particularly relevant here, as it is frequently found in acetylcholinesterase inhibitors—a class of drugs used to manage cognitive symptoms in these conditions. Furthermore, the sulfamoyl groups could offer additional interactions with biological targets involved in neuroprotection and inflammation.

Another promising area of research involves the use of 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide as a lead compound for anticancer agents. Preclinical studies have shown that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival. The naphthalene ring component may further enhance these effects by improving cellular uptake and reducing drug resistance mechanisms. While more research is needed to fully elucidate its mechanisms of action, these preliminary findings are encouraging for future oncology applications.

The role of computational tools in drug discovery cannot be overstated when discussing compounds like 4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide. Molecular docking simulations have been employed to predict how this molecule might interact with specific protein targets at the atomic level. By comparing its binding affinity with known inhibitors, researchers can refine its structure to improve efficacy while minimizing off-target effects. These virtual screening approaches have significantly reduced the time and cost associated with identifying promising drug candidates from large chemical libraries.

Ethical considerations also play a vital role in the development and deployment of new pharmaceutical compounds. Ensuring that research is conducted responsibly, with appropriate safeguards for human health and environmental safety, remains paramount. Collaborative efforts between academia and industry are essential for advancing knowledge while adhering to stringent regulatory standards. Public engagement through educational initiatives can further foster understanding about the benefits and risks associated with new drugs.

In conclusion,4-(diethylsulfamoyl)-N-{3-4-(diethylsulfamoyl)benzamidonaphthalen-2-yl}benzamide (CAS No. 315232-52-1) represents a fascinating example of how complex molecular structures can lead to novel pharmacological opportunities. Its unique combination of functional groups makes it a versatile scaffold for developing treatments across multiple therapeutic areas—including neurology and oncology—while challenges in synthesis underscore the importance of innovation in chemical methodology. As research continues to uncover its potential benefits, this compound promises to contribute significantly to future medical advancements.

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